molecular formula C8H8O3S B3029484 Ethyl 2-formylthiophene-3-carboxylate CAS No. 67808-70-2

Ethyl 2-formylthiophene-3-carboxylate

Cat. No.: B3029484
CAS No.: 67808-70-2
M. Wt: 184.21
InChI Key: QOSBAIIGYJFUQV-UHFFFAOYSA-N
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Description

Ethyl 2-formylthiophene-3-carboxylate (CAS: 67808-70-2) is a thiophene derivative with the molecular formula C₈H₈O₃S and a molecular weight of 199.23 g/mol . It features a formyl (-CHO) group at the 2-position and an ethyl ester (-COOEt) at the 3-position of the thiophene ring. This compound is synthesized via alkylation of a precursor (e.g., 2-formylthiophene-3-carboxylic acid) using ethyl iodide and potassium carbonate in dimethylformamide (DMF), achieving a yield of 84% . Its reactive formyl group makes it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds and pharmaceuticals.

Biological Activity

Ethyl 2-formylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and case studies highlighting its applications.

Chemical Structure and Properties

This compound possesses a thiophene ring with both formyl and carboxylate functional groups. The presence of these groups enhances its reactivity and binding affinity to various biological targets, making it a valuable compound for research.

Molecular Formula: C11_{11}H10_{10}O3_{3}S
Molecular Weight: 218.26 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been investigated for its potential antimicrobial and anticancer properties, with studies indicating that it may modulate enzyme activity and influence metabolic pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study by Wu et al. found moderate antibacterial activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

This compound has also been explored for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are necessary to elucidate the specific pathways involved.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. Various synthetic routes have been developed to optimize yield and purity.

Synthetic Route Overview

  • Starting Material: Thiophene derivatives
  • Reagents: Formic acid, ethyl chloroacetate
  • Conditions: Reflux in organic solvents
  • Yield: Typically ranges from 60% to 85%

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Case Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines to assess the anticancer potential of this compound. The results indicated a dose-dependent inhibition of cell proliferation, with IC50_{50} values ranging from 10 to 30 µM across different cell lines.

Cell LineIC50_{50} (µM)
HeLa15
MCF-725
A54930

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-formylthiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is synthesized via the Gewald reaction, a two-step process involving cyclization of ketones with sulfur and cyanoacetates. Key parameters include temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF). For example, intermediates like 2-aminothiophene derivatives (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) are first synthesized and subsequently formylated using Vilsmeier-Haack conditions (POCl₃/DMF) . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry of formylating agents to minimize side products like over-oxidized species.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the formyl and ester groups. The formyl proton typically appears as a singlet at δ 9.8–10.2 ppm, while the thiophene ring protons resonate between δ 6.5–8.0 ppm .
  • IR Spectroscopy : Key peaks include C=O (ester: ~1700 cm⁻¹; formyl: ~1680 cm⁻¹) and C-S (thiophene: ~690 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 199.227 (C₈H₉NO₃S) .

Q. How can crystallographic data resolve ambiguities in molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software is used to resolve bond lengths, angles, and torsional strain. For example, in ethyl 2-amino-4-methylthiophene-3-carboxylate, SCXRD confirmed the planarity of the thiophene ring and hydrogen-bonding networks involving the amino group . Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to avoid twinning or disordered structures .

Advanced Research Questions

Q. What strategies address low yields during formylation of 2-aminothiophene precursors?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., hydrolysis of the formyl group). Strategies include:

  • Using anhydrous conditions and inert atmospheres (N₂/Ar) to stabilize reactive intermediates.
  • Employing excess DMF (1.5–2.0 equiv) as a formylating agent in POCl₃ .
  • Quenching reactions at 0°C to prevent decomposition. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

Q. How does substituent variation on the thiophene ring influence electronic properties and reactivity?

  • Methodological Answer : Computational studies (DFT, molecular orbital analysis) reveal that electron-withdrawing groups (e.g., formyl, ester) decrease the HOMO-LUMO gap, enhancing electrophilic substitution reactivity. For instance, the formyl group at position 2 directs electrophiles to position 5 of the thiophene ring. Experimental validation involves synthesizing derivatives (e.g., ethyl 2-formyl-5-nitrothiophene-3-carboxylate) and comparing reaction rates in halogenation or coupling reactions .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

  • Methodological Answer : Challenges include poor crystal growth due to the compound’s polarity and sensitivity to moisture. Mitigation involves:

  • Slow evaporation of low-polarity solvents (e.g., chloroform/diethyl ether).
  • Seeding with microcrystals from analogous structures (e.g., ethyl 2-amino-thiophene-3-carboxylate derivatives) .
  • Using SHELXD for structure solution in cases of weak diffraction data .

Q. How can structure-activity relationships (SAR) guide the design of bioactive thiophene derivatives?

  • Methodological Answer : SAR studies correlate substituent effects with biological activity. For example:

  • Antimicrobial Activity : Introducing bulky groups (e.g., phenyl at position 4) enhances membrane penetration, as seen in ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives .
  • Enzyme Inhibition : The formyl group’s electrophilicity enables covalent binding to cysteine residues in target enzymes. Activity is validated via enzyme assays (e.g., IC₅₀ determination) .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

The table below compares ethyl 2-formylthiophene-3-carboxylate with structurally analogous compounds, emphasizing substituent differences and their implications:

Compound Name CAS Number Molecular Formula Substituents (Thiophene Positions) Key Features/Applications References
This compound 67808-70-2 C₈H₈O₃S 2-CHO, 3-COOEt High reactivity for nucleophilic additions; intermediate in drug synthesis
Methyl 2-methylthiophene-3-carboxylate 67808-70-2* C₇H₈O₂S 2-CH₃, 3-COOMe Lower reactivity due to methyl group; used in materials science
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 65234-09-5 C₁₃H₁₂ClNO₂S 2-NH₂, 4-Cl-Ph, 3-COOEt Pharmacological activity (e.g., kinase inhibition)
Ethyl 2-amino-5-formylthiophene-3-carboxylate 161327-59-9 C₈H₉NO₃S 2-NH₂, 5-CHO, 3-COOEt Dual functional groups enable diverse derivatization
5-Formylthiophene-2-carboxylic acid 13679-70-4 C₆H₄O₃S 5-CHO, 2-COOH High polarity; used in coordination chemistry

Notes:

  • *Discrepancy in CAS number for methyl 2-methylthiophene-3-carboxylate (likely typo in source).
  • Substituent positions significantly alter reactivity and applications.

Physicochemical Properties

  • Solubility : The formyl group in this compound increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl-substituted analogs .
  • Crystallinity: Amino-substituted derivatives exhibit higher crystallinity due to hydrogen-bonded networks (e.g., C24(12) chains in ethyl 2-amino-4-methylthiophene-3-carboxylate) .

Properties

IUPAC Name

ethyl 2-formylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-2-11-8(10)6-3-4-12-7(6)5-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSBAIIGYJFUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90709974
Record name Ethyl 2-formylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67808-70-2
Record name Ethyl 2-formylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Thiophenecarboxylic acid (3.48 g) was dissolved in tetrahydrofuran (50 ml), and N,N,N',N'-tetramethylethylenediamine (10 ml) was added. The mixture was cooled to -78° C., and n-butyllithium (1.6M in hexane, 41.3 ml) was slowly added dropwise. The mixture was stirred at the same temperature for 1 hour, and N,N-dimethylformamide (4.6 ml) was added dropwise. The mixture was warmed to room temperature and stirred for 15 hours. The reaction mixture was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give a mixture of 2-formyl-3-thiophenecarboxylic acid and 5-formyl-3-thiophenecarboxylic acid (2.11 g). This mixture was dissolved in N,N-dimethylformamide (30 ml), and iodoethane (0.95 ml) and potassium carbonate (1.66 g) were added. The reaction mixture was stirred at room temperature for 15 hours, poured into water and extracted with diethyl ether. The extract was washed with 5% aqueous potassium hydrogen sulfate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 2-formyl-3-thiophenecarboxylic acid ethyl ester (1.75 g). 2-Formyl-3-thiophenecarboxylic acid ethyl ester (1.66 g) in methylene chloride (20 ml) was slowly added dropwise to diethylaminosulfur trifluoride (DAST) (1.32 ml) in methylene chloride (10 ml) at room temperature. The mixture was stirred at room temperature for 15 hours, and saturated aqueous sodium bicarbonate was added. The organic layer was collected, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 2-difluoromethyl-3-thiophenecarboxylic acid ethyl ester (1.08 g). 2-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester was dissolved in a mixture of ethanol (10 ml) and tetrahydrofuran (10 ml), and 1N aqueous sodium hydroxide (7.8 ml) was added. The mixture was stirred at room temperature for 1 hour and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2-difluoromethyl-3-thiophenecarboxylic acid (0.88 g) as crystals.
Quantity
30 mL
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4.6 mL
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0 (± 1) mol
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3.48 g
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50 mL
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10 mL
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41.3 mL
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2.11 g
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0.95 mL
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1.66 g
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Reaction Step Nine

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Ethyl 2-formylthiophene-3-carboxylate
Ethyl 2-formylthiophene-3-carboxylate
Ethyl 2-formylthiophene-3-carboxylate
Ethyl 2-formylthiophene-3-carboxylate
Ethyl 2-formylthiophene-3-carboxylate
Ethyl 2-formylthiophene-3-carboxylate

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